

# Introduction: The Strategic Value of Polyhalogenated Pyrazines

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3,5-Dibromo-6-chloropyrazin-2-amine

**Cat. No.:** B1388534

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The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.<sup>[1][2]</sup> Its derivatives are integral to a wide array of approved drugs, exhibiting activities ranging from antiviral and anticancer to antidiabetic and antitubercular. The introduction of halogen atoms onto the pyrazine core profoundly enhances its utility as a synthetic intermediate. Halogens not only modulate the electronic properties and metabolic stability of a molecule but also serve as versatile reactive handles for carbon-carbon and carbon-heteroatom bond formation.

**3,5-Dibromo-6-chloropyrazin-2-amine** emerges as a particularly valuable building block due to its unique arrangement of three halogen atoms and an amino group. This substitution pattern offers multiple, distinct sites for sequential and selective chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures from a single, reliable starting material.<sup>[3]</sup> This guide details the foundational knowledge required to effectively utilize this compound in research and development programs.

## Compound Identification and Physicochemical Properties

Precise identification is critical for ensuring experimental reproducibility and safety. The key properties of **3,5-Dibromo-6-chloropyrazin-2-amine** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>2</sub> Br <sub>2</sub> CIN <sub>3</sub>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	3,5-dibromo-6-chloropyrazin-2-amine	<a href="#">[5]</a>
Synonyms	2-Amino-3,5-dibromo-6-chloropyrazine, 3,5-Dibromo-6-chloro-2-pyrazinamine	<a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	566205-01-4	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Molecular Weight	287.34 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Canonical SMILES	BrC1=NC(=C(N=C1N)Cl)Br	
InChI Key	KMOICDJWYSOXRT-UHFFFAOYSA-N	
Appearance	Typically an off-white to yellow solid	

## Synthesis and Mechanistic Rationale

The synthesis of **3,5-Dibromo-6-chloropyrazin-2-amine** is most commonly achieved through the electrophilic bromination of a readily available precursor.

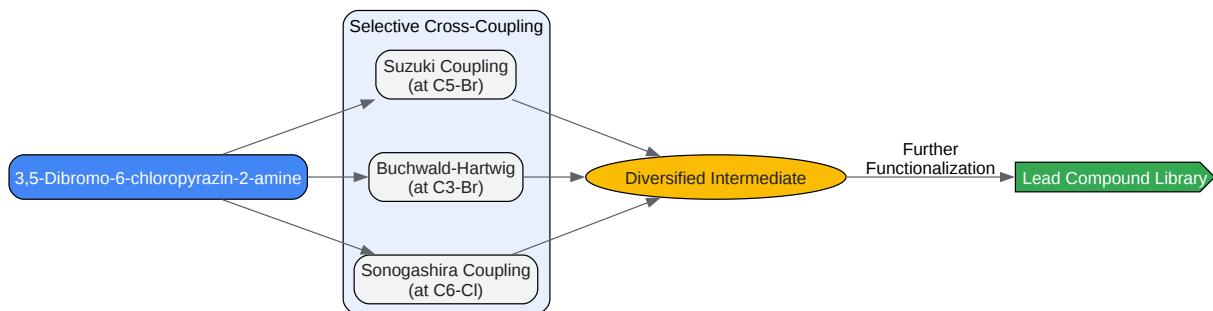
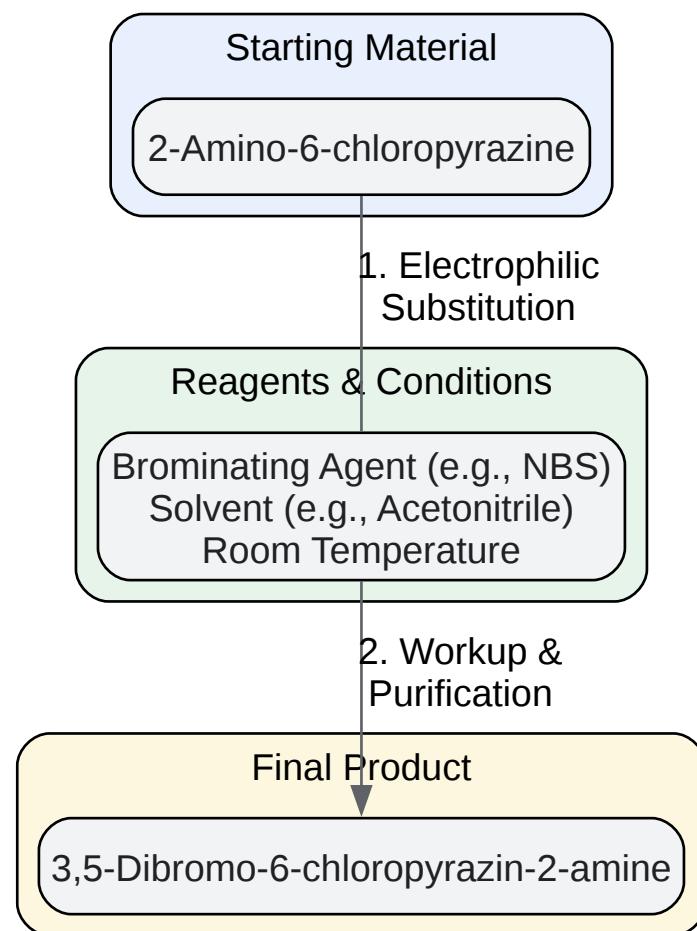
## Synthetic Strategy: Electrophilic Aromatic Substitution

The primary route to this compound involves the direct bromination of 2-amino-6-chloropyrazine.[\[6\]](#) The amino group is a potent activating group, which significantly increases the electron density of the pyrazine ring and directs incoming electrophiles to the ortho (position 3) and para (position 5) positions.

## Mechanistic Causality

The directing effect of the amino group is fundamental to the success of this synthesis. In the presence of a suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or elemental bromine), the electron-rich C3 and C5 positions of 2-amino-6-chloropyrazine are susceptible to electrophilic attack. The reaction proceeds via a standard electrophilic aromatic substitution

mechanism. Due to the strong activation by the amino group, the reaction can proceed to completion, yielding the dibrominated product. A patent for a related compound notes that the formation of this dibromo species is a common outcome when attempting monobromination of 2-amino-6-chloropyrazine, underscoring the high reactivity of the substrate.[8]



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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)